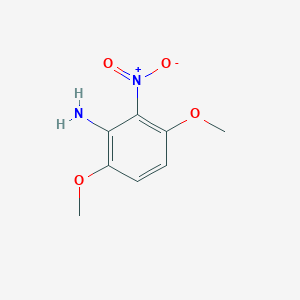

3,6-Dimethoxy-2-nitroaniline

Description

Contextual Significance within Organic Chemistry and Substituted Aromatics

Substituted anilines are a class of organic compounds that serve as fundamental building blocks in a wide range of chemical syntheses. wisdomlib.org Their utility extends to the production of dyes, polymers, pharmaceuticals, and agrochemicals. nih.govfscichem.com The functional groups attached to the aniline (B41778) ring dictate the compound's chemical properties and reactivity, allowing for the precise construction of complex molecular architectures. wisdomlib.orgijrar.org Aromatic compounds, in general, are crucial in industries such as pharmaceuticals and materials science, where their unique electronic and structural properties are exploited. ijrar.org

Nitroaromatic compounds, characterized by one or more nitro groups on an aromatic ring, are important as synthetic intermediates for creating materials like dyes and medicines. mdpi.com The chemistry of these compounds has been developing since the 19th century and became integrated with organic chemistry in the 20th century. mdpi.com The presence of both electron-donating groups (methoxy) and an electron-withdrawing group (nitro) on the aniline scaffold of 3,6-Dimethoxy-2-nitroaniline provides a unique electronic environment. This distinct substitution pattern imparts specific chemical properties and reactivity that are advantageous for certain applications in organic synthesis and research. smolecule.com

Table 1: Chemical Properties of 3,6-Dimethoxy-2-nitroaniline

| Property | Value |

| CAS Number | 26002-57-3 |

| Molecular Formula | C₈H₁₀N₂O₄ |

| Molecular Weight | 198.18 g/mol |

| InChI Key | IYZRKVSLWPDVKX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)OC)N+[O-])N |

Data sourced from multiple chemical databases. uni.lu

Evolution of Research Interest in Dimethoxyanilines and Nitroanilines

Research interest in aniline and its derivatives has a long history, beginning with the isolation of aniline in the early 19th century. The development of synthetic methodologies for anilines has been crucial for both industrial and academic chemistry. bohrium.com N-substituted anilines, in particular, have seen growing research interest as key intermediates for producing polymers, dyes, drugs, and agrochemicals. nih.gov

Dimethoxyanilines are a specific subclass of anilines that have been utilized as intermediates in the synthesis of various products, including dyes, medicines, and pesticides. fscichem.comchembk.com The methoxy (B1213986) groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions. For instance, 2,4-dimethoxyaniline (B45885) is a key intermediate for certain drugs and agrochemicals, while 2,6-dimethoxyaniline (B1294893) is a precursor for benzoquinone derivatives. fscichem.com The historical development of dimethoxyaniline chemistry is rooted in advances in synthetic strategies like directed ortho-metalation and electrophilic aromatic substitution. smolecule.com

Similarly, nitroanilines and other nitroaromatic compounds have been a subject of extensive study due to their diverse applications and unique chemical properties. mdpi.comrsc.org Their synthesis and reactivity have been well-established for over 150 years. mdpi.com The strong electron-withdrawing nature of the nitro group is central to their chemistry. nih.gov In recent years, research has focused on their role in photochemistry, where they exhibit unique photoinduced behaviors, and their potential as building blocks for materials with specific nonlinear optical properties. rsc.orgacs.org The convergence of these two areas of research—dimethoxy- and nitro-substituted aromatics—has led to the investigation of compounds like 3,6-Dimethoxy-2-nitroaniline, which combine the electronic effects of both types of functional groups.

Scope and Objectives of Academic Research on 3,6-Dimethoxy-2-nitroaniline

The primary focus of academic research on 3,6-Dimethoxy-2-nitroaniline is its application as a strategic starting material in multi-step organic synthesis. A significant research objective is its use as a precursor for constructing complex, polycyclic aromatic hydrocarbons and heterocyclic systems.

One of the most prominent examples is the synthesis of 1,4,5,8,9,12,13,16-octamethoxytetraphenylene. nih.govresearchgate.netkaust.edu.sa Tetraphenylenes are nonplanar, saddle-shaped molecules that have attracted theoretical and experimental interest due to their unique three-dimensional geometry and potential applications in materials science, supramolecular chemistry, and asymmetric catalysis. oup.comlabxing.comrsc.orgnih.govacs.org The synthesis of this highly substituted tetraphenylene (B3251814) derivative is accomplished in five steps starting from 3,6-Dimethoxy-2-nitroaniline. nih.gov The research aims to explore the inclusion properties of the resulting tetraphenylene and the electrochemical properties of its corresponding tetraquinone. nih.gov The development of efficient synthetic routes to tetraphenylene derivatives is a key goal, as it facilitates further research into their applications. labxing.comnih.gov

Furthermore, 3,6-dimethoxy-2-nitroaniline and its isomers serve as precursors for other complex heterocyclic structures. For example, it can be used to synthesize dihalogenated ring-fused benzimidazolequinones and nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. acs.org The objectives of these syntheses include exploring the cytotoxicity of the resulting phenazines and developing new synthetic protocols for complex, biologically relevant scaffolds. acs.org The unique substitution pattern of 3,6-dimethoxy-2-nitroaniline, with its methoxy groups, enables regioselective functionalization that is crucial for the synthesis of these intricate heterocyclic systems.

Overview of Research Paradigms Applied to 3,6-Dimethoxy-2-nitroaniline Studies

The study of 3,6-Dimethoxy-2-nitroaniline and its chemical transformations involves several established research paradigms in organic chemistry.

Synthetic Methodologies: The core research paradigm is synthetic organic chemistry. The conversion of 3,6-Dimethoxy-2-nitroaniline into more complex molecules relies on a sequence of well-defined reactions. For instance, its use in the synthesis of octamethoxytetraphenylene involves a five-step sequence that includes Sandmeyer reactions and Ullmann coupling. researchgate.net Research into its derivatives also employs modern synthetic methods like the Buchwald–Hartwig coupling for the formation of C-N bonds. acs.org The development of new, efficient, and selective synthetic methods for functionalizing anilines and other aromatic compounds is a major research driver. bohrium.comtohoku.ac.jp

Spectroscopic and Structural Analysis: A critical component of the research involves the thorough characterization of all synthesized compounds. This is achieved through a standard suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the precise molecular structure and connectivity of atoms. acs.org

Infrared (IR) spectroscopy helps to identify the presence of specific functional groups, such as the nitro (NO₂) and methoxy (C-O) groups.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compounds. acs.org

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds, which is particularly important for complex molecules like tetraphenylene derivatives. researchgate.net

Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), represents another important research paradigm. acs.orgscirp.orgresearchgate.net DFT calculations are used to predict and understand various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO-LUMO), and the stability of different conformations. scirp.orgresearchgate.net These theoretical studies complement experimental findings, providing insights into reaction mechanisms and the electronic properties that govern reactivity and potential applications, such as in nonlinear optics. researchgate.netbohrium.com For instance, computational studies on nitroaniline isomers help to rationalize their interaction strengths with metal surfaces and predict their relative signal enhancements in spectroscopic studies. scirp.org

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxy-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-5-3-4-6(14-2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZRKVSLWPDVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,6 Dimethoxy 2 Nitroaniline

Classical Synthetic Routes to 3,6-Dimethoxy-2-nitroaniline and Related Isomers

Traditional methods for synthesizing nitroanilines rely on fundamental organic reactions, including electrophilic aromatic substitution, reduction, oxidation, and nucleophilic substitution. These routes often involve multiple steps and require careful control of reaction conditions to achieve the desired isomer.

Nitration of Dimethoxyanilines Precursors (e.g., 3,5-dimethoxyaniline)

A primary method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. However, the direct nitration of anilines is often problematic because the strongly acidic conditions can protonate the amino group, turning it into a meta-directing deactivator, and the powerful oxidizing nature of nitric acid can lead to unwanted side products or even decomposition of the starting material. chempanda.com

To overcome these challenges, the amino group is typically protected, most commonly through acetylation to form an acetanilide (B955). youtube.com The acetamido group (-NHCOCH₃) is an ortho-, para-director and is less susceptible to oxidation. The general sequence involves:

Protection: The precursor aniline (B41778) is reacted with acetic anhydride (B1165640) to form the corresponding acetanilide.

Nitration: The acetanilide is then treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at low temperatures. azom.com The methoxy (B1213986) groups and the acetamido group on a precursor like 3,5-dimethoxyacetanilide would direct the incoming nitro group.

Deprotection: The resulting nitroacetanilide is hydrolyzed, usually under acidic or basic conditions, to remove the acetyl group and yield the target nitroaniline. magritek.comgoogle.com

For the synthesis of 3,6-dimethoxy-2-nitroaniline, a logical precursor would be 3,5-dimethoxyaniline. nih.govchemicalbook.comsigmaaldrich.comchemscene.com The two methoxy groups and the amino group are all activating and ortho-, para-directing. After protection, nitration would likely occur at the 2, 4, or 6 positions, which are ortho or para to the existing substituents. Separation of the resulting isomers would be a critical final step.

Table 1: General Conditions for Nitration of Acetanilide Derivatives

| Step | Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Protection | Acetic Anhydride, Glacial Acetic Acid | Gentle heating | To form the acetamido group, protecting the amine and directing substitution. youtube.com |

| Nitration | Conc. Nitric Acid, Conc. Sulfuric Acid | 0-20 °C | Electrophilic aromatic substitution to introduce the nitro group. azom.com |

| Hydrolysis | Sulfuric Acid and Water or Sodium Hydroxide | Heating under reflux | To remove the acetyl protecting group and restore the amine functionality. magritek.com |

Reductive and Oxidative Transformations in Synthesis Pathways

Reductive and oxidative processes are fundamental to manipulating nitrogen-containing functional groups in the synthesis of nitroanilines.

Reductive Transformations: The reduction of a nitro group to an amine is a common and crucial step, often employed at the end of a synthetic sequence. youtube.com For instance, if a synthesis starts with a dinitro compound like 1,3-dimethoxy-2,4-dinitrobenzene, a selective reduction of one nitro group could potentially yield a nitroaniline. Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). youtube.com

Metal-Acid Systems: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). youtube.comyoutube.com

Sulfide (B99878) Reagents: Using reagents like sodium hydrogen sulfide, which can offer selectivity in reducing one nitro group in the presence of another. youtube.com

A green process for the hydrogenation of p-nitroaniline to p-phenylenediamine (B122844) using a Raney nickel catalyst in water has been developed, highlighting a more environmentally friendly reductive approach. researchgate.net

Oxidative Transformations: While less common than nitration, the direct oxidation of an amino group to a nitro group is another possible synthetic strategy. mdpi.comresearchgate.net This transformation is often challenging due to the potential for over-oxidation, leading to products like nitroso, azoxy, or azo compounds. researchgate.net However, specific oxidizing agents can achieve this conversion.

Peroxyacids: Reagents such as trifluoroperacetic acid or meta-chloroperbenzoic acid (m-CPBA) have been successfully used to oxidize a variety of anilines to their corresponding nitroarenes. researchgate.net

This method could theoretically be applied to a precursor like 2-amino-1,4-dimethoxybenzene to synthesize the target compound, provided the reaction conditions are carefully controlled to prevent unwanted side reactions.

Amination of Halogenated or Hydroxylated Nitrobenzene (B124822) Derivatives

The synthesis of nitroanilines can also be achieved through nucleophilic aromatic substitution (SNAr). This strategy involves reacting a nitro-substituted aromatic ring that contains a good leaving group, such as a halogen, with an amine source like ammonia (B1221849). google.com The strongly electron-withdrawing nitro group is essential as it activates the ring toward nucleophilic attack, particularly at the ortho and para positions.

The industrial production of 4-nitroaniline (B120555), for example, is accomplished by the amination of 4-nitrochlorobenzene with ammonia. wikipedia.org A similar approach could be envisioned for 3,6-dimethoxy-2-nitroaniline, starting from a precursor such as 1-chloro-3,6-dimethoxy-2-nitrobenzene. The synthesis would proceed by displacing the chloride with ammonia or an ammonia equivalent. google.com This method avoids the challenges of controlling isomer formation often encountered during direct nitration of anilines. However, it requires the synthesis of the appropriate halogenated nitroaromatic precursor.

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic strategies increasingly incorporate principles of green chemistry.

Green Chemistry Principles in 3,6-Dimethoxy-2-nitroaniline Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.ma Key principles applicable to nitroaniline synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695). researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste, as seen in the catalytic hydrogenation of nitro groups where the catalyst can often be recovered and reused. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

An example of a greener process is the synthesis of p-phenylenediamine by the catalytic hydrogenation of p-nitroaniline using water as the solvent. researchgate.net This process is safe, environmentally friendly, and allows for the reuse of both the solvent and the catalyst. researchgate.net Such principles could be adapted for the reduction step in a synthesis of 3,6-dimethoxy-2-nitroaniline.

Electrochemical methods represent a powerful and sustainable approach to organic synthesis. The electrochemical reduction of nitroaromatics to anilines is a well-studied transformation that aligns with green chemistry principles by using electrons as the reducing "reagent," thereby avoiding the use of stoichiometric metal reductants and their associated waste. acs.orgacs.org

The synthesis of aniline derivatives from nitroarenes can be achieved via cathodic reduction. acs.org The process involves the transfer of six electrons to the nitro group. Key parameters such as the electrode material, solvent, supporting electrolyte, and current density can be controlled to optimize the reaction's selectivity and yield. acs.org This method replaces traditional transformations that might require expensive or toxic reagents like palladium catalysts. acs.org For instance, the synthesis of various aniline derivatives has been achieved with high yields using a samarium anode and a glassy carbon cathode. acs.org This electrosynthetic strategy offers a clean and efficient alternative for the reduction step required in the synthesis of 3,6-dimethoxy-2-nitroaniline.

Table 2: Comparison of Classical vs. Modern Reduction Methods for Nitroarenes

| Feature | Classical Method (e.g., Fe/HCl) | Electrochemical Method |

|---|---|---|

| Reducing Agent | Stoichiometric metal (e.g., Iron) youtube.com | Electrons (from electricity) acs.org |

| Byproducts | Metal salt waste (e.g., Iron chlorides) | Minimal, depends on counter-reaction |

| Control | Temperature, reagent addition | Current density, potential, pH acs.org |

| Sustainability | Lower (reagent consumption, waste) | Higher (clean reagent, potential for renewable energy) |

Catalytic Methodologies for Synthesis (e.g., Palladium-catalyzed reductions)

Catalytic hydrogenation is a cornerstone of industrial amine synthesis from nitro compounds. unimi.itresearchgate.net Palladium-based catalysts are particularly prevalent and effective for this transformation. commonorganicchemistry.com The most common catalyst, palladium on carbon (Pd/C), is highly efficient for reducing both aromatic and aliphatic nitro groups to amines using molecular hydrogen (H₂). commonorganicchemistry.com However, a drawback is its potential to reduce other functional groups within the molecule. commonorganicchemistry.com

To enhance chemoselectivity, alternative reducing agents and catalytic systems have been developed. A combination of palladium(II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (B1170920) (PMHS) facilitates the rapid and high-yielding reduction of aromatic nitro compounds at room temperature, tolerating a range of other functional groups. msu.edu Similarly, palladium catalysts used with triethylsilane can effectively reduce nitroaromatics. rsc.org The choice of catalyst and reaction conditions is crucial for achieving the desired transformation without affecting other sensitive parts of the molecule. acs.org Palladium nanoparticles have also been investigated as effective catalysts for the reduction of nitroarenes, demonstrating high activity in these processes. mdpi.com

Table 2: Selected Palladium-Catalyzed Systems for Nitro Group Reduction

| Catalyst | Reducing Agent | Key Features |

|---|---|---|

| Pd/C | H₂ | Standard, highly effective method for nitro reductions. commonorganicchemistry.com |

| Pd(OAc)₂ | Polymethylhydrosiloxane (PMHS) / KF | Fast, high-yielding reactions at room temperature with good functional group tolerance. msu.edu |

| Pd/NHC | Triethylsilane | Enables one-pot synthesis of diarylamines from nitroaromatics. rsc.orgnih.gov |

| Pd Nanoparticles | CO/H₂O | Demonstrates high catalytic activity for the reduction of nitrobenzene. mdpi.com |

Flow Chemistry and Continuous Synthesis Techniques for Nitroanilines

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. In a flow system, reagents are continuously pumped through a reactor, where they mix and react. This approach is particularly well-suited for catalytic reactions.

The reduction of nitroaromatics to amines has been efficiently performed in aqueous flow systems at room temperature and ambient pressure. nih.gov A notable example involves a catalyst of palladium on glass wool (Pd@GW), which demonstrates exceptional performance and durability for the reduction of nitrobenzene to aniline using sodium borohydride (B1222165) or dihydrogen as the reducing agent. nih.gov This system allows for high conversion rates across a range of flow rates and can be scaled up effectively. nih.gov A key advantage of such a system is the robustness and reusability of the catalyst, which can have its activity restored even after deactivation. nih.gov Continuous synthesis techniques are crucial for the large-scale industrial production of chemicals like anilines, which are foundational materials for many other products. nih.gov

Regioselectivity and Chemoselectivity Challenges in Synthesis

The synthesis of specifically substituted aromatic compounds like 3,6-dimethoxy-2-nitroaniline is often complicated by challenges in controlling selectivity. Regioselectivity concerns the position of substitution on the aromatic ring, while chemoselectivity involves differentiating between similar functional groups.

Control of Nitration Selectivity

The introduction of a nitro group onto an already substituted benzene (B151609) ring is governed by the electronic and steric properties of the existing substituents. In the case of 1,4-dimethoxybenzene, the precursor to 3,6-dimethoxy-2-nitroaniline, the two methoxy groups are strong activating, ortho-, para-directing groups. This means they direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions adjacent (ortho) to them.

The primary challenge is to achieve selective mono-nitration at the desired position (C2) while avoiding nitration at other available positions or the introduction of a second nitro group (dinitration). acs.orgnih.gov The nitration of dialkoxybenzenes can exhibit complex regioselectivity that is highly dependent on reaction conditions, including the solvent and nitrating agent. acs.orgnih.gov For example, solvent effects can significantly alter the outcome of the reaction. nih.gov While traditional methods often use harsh mixed acids, which can lead to poor selectivity and side products, newer protocols using milder conditions, such as dilute aqueous nitric acid, have been developed to improve regioselectivity and achieve effective mono-nitration. frontiersin.orgrsc.org

Selective Nitro Group Reduction in Poly-nitro Compounds

When a molecule contains multiple nitro groups, selectively reducing only one of them presents a significant chemoselectivity challenge. echemi.com The relative positions of the nitro groups and other substituents on the aromatic ring play a crucial role in determining the outcome of the reduction. echemi.comstackexchange.com

Generally, the least sterically hindered nitro group is preferentially reduced. echemi.comstackexchange.com Furthermore, the electronic influence of other functional groups can direct the reduction. For instance, in dinitrophenols and their ethers, a nitro group positioned ortho to the hydroxyl or alkoxy group is often preferentially reduced. stackexchange.com Specific reagents have been developed to achieve this selectivity. Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide are classic reagents used for the partial reduction of dinitroarenes. commonorganicchemistry.comscispace.com By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to convert a dinitro compound into a nitroaniline, a critical step in the synthesis of more complex molecules. organic-chemistry.org

Purification and Isolation Methodologies for 3,6-Dimethoxy-2-nitroaniline in Research Contexts

In research and development, the purification of 3,6-Dimethoxy-2-nitroaniline often involves a multi-step approach, beginning with an initial workup of the reaction mixture followed by more refined purification techniques. The choice of method is crucial for obtaining a product with the desired analytical specifications.

Recrystallization

Recrystallization is a common and effective method for purifying crude solid products. The principle of this technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For nitroaniline derivatives, alcoholic solvents or aqueous-organic solvent mixtures are often employed.

While specific research data on the recrystallization of 3,6-Dimethoxy-2-nitroaniline is not extensively detailed in publicly available literature, general procedures for similar compounds, such as p-nitroaniline, often utilize an ethanol/water mixture. google.com The process typically involves dissolving the crude product in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

Table 1: General Parameters for Recrystallization of Nitroanilines

| Parameter | Description | Common Examples for Nitroanilines |

| Solvent System | The solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature. | Ethanol, Methanol, Ethanol/Water mixtures, Acetone |

| Temperature | The solution is heated to the boiling point of the solvent to ensure complete dissolution of the compound. | Dependent on the boiling point of the chosen solvent. |

| Cooling Process | Gradual cooling allows for the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals. | Slow cooling to room temperature, followed by further cooling in an ice bath. |

| Isolation | The purified crystals are separated from the mother liquor. | Vacuum filtration is the most common method. |

| Washing | The isolated crystals are washed with a small amount of cold solvent to remove any adhering impurities. | Cold recrystallization solvent. |

Chromatographic Methods

Column chromatography is a versatile technique used for the separation of components in a mixture based on their differential adsorption onto a stationary phase while being carried through by a mobile phase. For nitroaniline derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polar nature.

A patent describing the preparation of various nitroaniline derivatives indicates the use of silica gel thin-layer chromatography with an eluent system of ethyl acetate/n-hexane (in a 1:5 volume ratio) for the isolation of products. researchgate.net This suggests that a similar solvent system could be effective for the column chromatography of 3,6-Dimethoxy-2-nitroaniline. The separation is based on the polarity of the compounds; more polar compounds will have a stronger interaction with the silica gel and will elute more slowly than less polar compounds.

Table 2: Illustrative Column Chromatography Parameters for Nitroaniline Derivatives

| Parameter | Description | Typical Conditions |

| Stationary Phase | A solid adsorbent material packed into a column. | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase, carrying the components of the mixture. | Gradients of Ethyl Acetate and Hexane (B92381) (e.g., starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate) |

| Loading Technique | The method by which the crude sample is introduced to the top of the column. | The sample can be dissolved in a minimum amount of the mobile phase or adsorbed onto a small amount of silica gel. |

| Elution | The process of passing the mobile phase through the column to separate the components. | Gravity-fed or flash chromatography (using pressure to increase the flow rate). |

| Fraction Collection | The eluent is collected in a series of fractions, which are then analyzed to identify the fractions containing the purified compound. | Thin-layer chromatography (TLC) is often used to monitor the separation and identify the contents of each fraction. |

Following chromatographic separation, the fractions containing the pure 3,6-Dimethoxy-2-nitroaniline are combined, and the solvent is removed, typically by rotary evaporation, to yield the purified solid product.

Chemical Reactivity and Transformation Studies of 3,6 Dimethoxy 2 Nitroaniline

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a versatile functional group that significantly influences the aromatic ring's reactivity and can undergo several important transformations.

Reductions to Amino Functionality (e.g., via hydrazine (B178648), tin(II) chloride)

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding diamine, 3,6-dimethoxybenzene-1,2-diamine. This product is a valuable precursor for the synthesis of various heterocyclic compounds. Common and effective reagents for this conversion include hydrazine and tin(II) chloride.

Hydrazine (N₂H₄): Catalytic transfer hydrogenation using hydrazine hydrate (B1144303) is an effective method for the reduction of aromatic nitro compounds. nih.gov This reaction is often catalyzed by metals like palladium on carbon (Pd/C) or iron(III) chloride (FeCl₃) supported on alumina. nih.govresearchgate.net The process involves the transfer of hydrogen atoms from hydrazine to the nitro compound, facilitated by the catalyst surface. This method is often favored for its mild conditions and high selectivity, especially when other reducible functional groups are present in the molecule. nih.gov

Tin(II) Chloride (SnCl₂): Stannous chloride is a classic and widely used reagent for the reduction of aromatic nitro groups under acidic conditions. semanticscholar.org The reaction mechanism involves a series of single electron transfers from the Sn(II) ion, which acts as the reducing agent. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized to Sn(IV). This method is noted for its tolerance of various functional groups such as esters, carboxylic acids, and benzyl (B1604629) ethers, which remain unaffected under the mild reaction conditions. semanticscholar.org

| Reagent | Catalyst/Conditions | Product | Key Features |

| Hydrazine hydrate (N₂H₄·H₂O) | Pd/C, reflux | 3,6-Dimethoxybenzene-1,2-diamine | Mild conditions, high selectivity. nih.gov |

| Tin(II) chloride (SnCl₂) | HCl, ethanol (B145695) | 3,6-Dimethoxybenzene-1,2-diamine | Tolerates a wide range of functional groups. semanticscholar.orgresearchgate.net |

Nucleophilic Aromatic Substitution Involving the Nitro Group

Nucleophilic aromatic substitution (SₙAr) typically occurs on aromatic rings that are electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups like the nitro group. youtube.comyoutube.com The nitro group in 3,6-dimethoxy-2-nitroaniline strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

The mechanism of SₙAr reactions involves a two-step addition-elimination process. nih.gov A nucleophile attacks the electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored.

While the nitro group is an excellent activator, it is not typically a good leaving group in SₙAr reactions compared to halogens. However, under certain conditions, displacement of a nitro group can occur, especially when the ring is highly activated by other substituents or when harsh reaction conditions are employed. More commonly, the nitro group in 3,6-dimethoxy-2-nitroaniline would facilitate the substitution of another leaving group if one were present at an ortho or para position. The presence of the methoxy (B1213986) groups also influences the regioselectivity of such potential substitutions. nih.gov

Reactivity of the Amino Group in 3,6-Dimethoxy-2-nitroaniline

The primary amino group of 3,6-dimethoxy-2-nitroaniline is a nucleophilic center and participates in a variety of characteristic reactions.

Amidation and Acylation Reactions

The amino group readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a common strategy to protect the amino group or to modify the electronic properties of the molecule. libretexts.org For instance, acetylation of anilines reduces the activating effect of the amino group, which can be useful in controlling the regioselectivity of subsequent reactions like electrophilic aromatic substitution. libretexts.orgrsc.org The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

| Acylating Agent | Product | Purpose |

| Acetic anhydride (B1165640) | N-(3,6-dimethoxy-2-nitrophenyl)acetamide | Protection of the amino group, modulation of reactivity. iosrjournals.orgpearson.com |

| Benzoyl chloride | N-(3,6-dimethoxy-2-nitrophenyl)benzamide | Synthesis of amide derivatives with specific properties. |

Direct amidation can also be achieved using nitroarenes as amine surrogates in reactions with esters or alcohols under specific catalytic conditions, providing an alternative route to amide bond formation. nih.govnih.govresearchgate.net

Diazotization and Coupling Reactions (e.g., for analytical purposes)

Primary aromatic amines like 3,6-dimethoxy-2-nitroaniline can be converted into diazonium salts through a process called diazotization. slideshare.netorganic-chemistry.org This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgyoutube.com

The resulting aryl diazonium salt is a versatile intermediate. The diazonium group can be replaced by a variety of nucleophiles or it can act as an electrophile in azo coupling reactions. slideshare.net In azo coupling, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form an azo compound (R−N=N−R′). icrc.ac.irresearchgate.net These compounds are often intensely colored and form the basis of many synthetic dyes and pigments. icrc.ac.ir

Reaction Steps:

Diazotization: 3,6-Dimethoxy-2-nitroaniline reacts with NaNO₂/HCl at 0-5°C to form 3,6-dimethoxy-2-nitrobenzenediazonium chloride.

Coupling: The diazonium salt is then added to a solution of a coupling partner (e.g., phenol, β-naphthol) to yield a highly colored azo dye. researchgate.net

Schiff Base Formation and Condensation Reactions (e.g., with aldehydes)

The amino group of 3,6-dimethoxy-2-nitroaniline can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. isca.innih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent dehydration of the carbinolamine yields the final imine product with its characteristic C=N double bond. isca.innih.gov

The formation of Schiff bases is a reversible process. nih.gov These compounds are important in coordination chemistry, as the imine nitrogen can coordinate with metal ions, and they are also valuable intermediates in the synthesis of various biologically active compounds and other chemical products. jetir.orgjournalijar.com

| Carbonyl Compound | Schiff Base Product Name |

| Benzaldehyde | (E)-N-benzylidene-3,6-dimethoxy-2-nitroaniline |

| Salicylaldehyde | 2-(((E)-(3,6-dimethoxy-2-nitrophenyl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-3,6-dimethoxy-2-nitroaniline |

Reactivity of the Methoxy Groups and Aromatic Ring

The reactivity of 3,6-dimethoxy-2-nitroaniline is governed by the interplay of three distinct functional groups attached to the aromatic core: an activating amino group, a deactivating nitro group, and two activating methoxy groups. Their electronic effects and positions on the ring dictate the molecule's behavior in various chemical transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on 3,6-dimethoxy-2-nitroaniline are determined by the cumulative effects of its substituents.

Substituents influence the reaction by either donating electron density to the ring, making it more nucleophilic and thus "activating" it towards electrophiles, or by withdrawing electron density, "deactivating" the ring. wikipedia.org Furthermore, these groups direct incoming electrophiles to specific positions (ortho, meta, or para).

Amino Group (-NH₂): This is a powerful activating group that donates electron density through resonance and directs incoming electrophiles to the ortho and para positions.

Methoxy Groups (-OCH₃): These are also activating groups that direct ortho and para.

Nitro Group (-NO₂): This is a strong deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position.

In 3,6-dimethoxy-2-nitroaniline, the available positions for substitution are C4 and C5. The directing effects of the existing substituents on these positions are summarized below.

Interactive Data Table: Directing Effects of Substituents on 3,6-Dimethoxy-2-nitroaniline

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Activating | Ortho, Para (Directs to C5) |

| -NO₂ | C2 | Deactivating | Meta (Directs to C4) |

| -OCH₃ | C3 | Activating | Ortho, Para (Directs to C4) |

| -OCH₃ | C6 | Activating | Ortho, Para (Directs to C5) |

The concerted influence of these groups makes the aromatic core highly substituted and sterically hindered. The C5 position is activated by the para-amino group and the ortho-methoxy group at C6. The C4 position is activated by the ortho-methoxy group at C3 but is also the meta position relative to the deactivating nitro group. The powerful activating effects of the amino and methoxy groups generally dominate, suggesting that electrophilic substitution, if achievable under controlled conditions, would likely favor the C5 position.

The methoxy groups in 3,6-dimethoxy-2-nitroaniline can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. openstax.org This acid-catalyzed nucleophilic substitution can proceed via an SN1 or SN2 mechanism, depending on the substrate's structure. wikipedia.orglibretexts.org For methyl ethers, the reaction generally follows an SN2 pathway where a halide ion attacks the protonated ether at the less hindered methyl carbon. openstax.orglibretexts.org

A more refined and synthetically useful transformation is regioselective transetherification. Research on analogous 4,5-dialkoxy-2-nitroanilines has demonstrated that the alkoxy group at the C-5 position (para to the nitro group) can be selectively replaced by other alcohols. researchgate.netuj.edu.pl This nucleophilic aromatic substitution (ArSN) reaction is facilitated by the electron-withdrawing nitro group, which activates the para position for nucleophilic attack.

Applying this principle to 3,6-dimethoxy-2-nitroaniline, the methoxy group at the C6 position is para to the amino group and meta to the nitro group, while the methoxy group at C3 is ortho to both the nitro and amino groups. Based on established reactivity patterns where the position para to a strong electron-withdrawing group is most activated towards nucleophilic substitution, the C6-OCH₃ group would be less reactive in ArSN than the C3-OCH₃ group, which is ortho to the nitro group. Studies on similar substrates show that the reaction can be performed without additional solvents, using the replacing alcohol as both the reactant and the medium, leading to good or excellent yields. uj.edu.pl

Interactive Data Table: Potential Transetherification Products

| Reactant Alcohol (R-OH) | Potential Product (assuming substitution at C3) |

| Ethanol | 3-Ethoxy-6-methoxy-2-nitroaniline |

| Propanol | 6-Methoxy-2-nitro-3-propoxy-aniline |

| Isopropanol | 3-Isopropoxy-6-methoxy-2-nitroaniline |

| Butanol | 3-Butoxy-6-methoxy-2-nitroaniline |

Advanced Synthetic Applications via Derivatization

The functional groups of 3,6-dimethoxy-2-nitroaniline make it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems and potential polymer monomers.

The presence of an amino group and a nitro group in an ortho relationship (after reduction) is a classic structural motif for the synthesis of fused nitrogen-containing heterocycles.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. vinhuni.edu.vnresearchgate.net 3,6-Dimethoxy-2-nitroaniline can serve as a precursor to the required diamine. The synthetic sequence involves the chemical reduction of the nitro group at the C2 position to a second amino group, yielding 3,6-dimethoxybenzene-1,2-diamine. This intermediate can then be cyclized by reacting with various aldehydes in the presence of a catalyst or under microwave irradiation to form a diverse range of 2-substituted-4,7-dimethoxybenzimidazoles. vinhuni.edu.vnrsc.org

Phenazines: Phenazines are another class of heterocycles accessible from nitroaniline precursors. nih.gov An advanced synthetic strategy involves the Buchwald-Hartwig coupling of a substituted 2-nitroaniline (B44862) with a bromo-nitrobenzene derivative to form a bis(2-nitrophenyl)amine (B107571) intermediate. researchgate.netacs.org This intermediate then undergoes a reductive cyclization, where both nitro groups are reduced to amines, followed by tandem oxidation to form the phenazine (B1670421) core. acs.orgacs.org Using 3,6-dimethoxy-2-nitroaniline as a starting material in such a sequence would allow for the regioselective synthesis of specifically substituted dialkoxyphenazines, which have applications due to their spectroscopic and biological properties. researchgate.net

While widespread reports on the direct polymerization of 3,6-dimethoxy-2-nitroaniline are scarce, its structure is analogous to monomers like aniline and its derivatives, which are used to synthesize conducting polymers. researchgate.net Polyaniline and its copolymers are studied for their unique electrical and optical properties.

3,6-Dimethoxy-2-nitroaniline can be considered a functionalized monomer precursor. It could potentially be incorporated into polymer chains via oxidative chemical or electrochemical polymerization. The presence of the methoxy and nitro substituents would be expected to significantly modify the properties of the resulting polymer compared to unsubstituted polyaniline. For instance, the bulky methoxy groups could enhance solubility and processability, while the electronic effects of all three substituents would tune the polymer's conductivity, redox potentials, and optical absorption characteristics. researchgate.net The primary focus in this context is the utility of 3,6-dimethoxy-2-nitroaniline as a building block for creating these tailored polymer structures.

The amino group of 3,6-dimethoxy-2-nitroaniline provides a reactive handle for synthesizing ligands for coordination chemistry. A common approach is the formation of a Schiff base (or imine) through condensation with an aldehyde or ketone. fud.edu.ng The resulting Schiff base ligand contains an imine nitrogen atom (-N=CH-), which is an excellent donor site for coordinating to metal ions.

The Schiff base derived from 3,6-dimethoxy-2-nitroaniline would be a multidentate ligand, capable of binding to a metal center through the imine nitrogen and potentially through the oxygen atoms of the methoxy and nitro groups. Such ligands can form stable coordination complexes, or chelates, with a variety of transition metal ions. scirp.orgijpsr.com The specific geometry of the resulting metal complex (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion, its oxidation state, and the stoichiometry of the ligand-metal interaction. ijpsr.com These complexes are of interest in areas such as catalysis and materials science. digitellinc.com

Interactive Data Table: Potential Metal Complexation

| Metal Ion | Potential Coordination Geometry |

| Co(II) | Tetrahedral, Octahedral |

| Ni(II) | Square Planar, Tetrahedral, Octahedral |

| Cu(II) | Square Planar, Distorted Octahedral |

| Zn(II) | Tetrahedral |

Spectroscopic and Advanced Characterization Methodologies for 3,6 Dimethoxy 2 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,6-Dimethoxy-2-nitroaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 3,6-Dimethoxy-2-nitroaniline is expected to display distinct signals corresponding to its aromatic protons, amino protons, and methoxy (B1213986) protons. The aromatic region would feature two doublets for the protons at the C4 and C5 positions, a result of their coupling to each other. The electron-donating methoxy groups (-OCH₃) at C3 and C6, along with the electron-withdrawing nitro group (-NO₂) at C2 and the amino group (-NH₂) at C1, significantly influence the chemical shifts of these aromatic protons and carbons through their shielding and deshielding effects.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electronic effects of the various substituents. The carbons directly attached to the oxygen (C3, C6), nitrogen (C1, C2), and the unsubstituted carbons (C4, C5) will resonate at characteristic chemical shifts. The signals for the two methoxy carbons will also be present in the aliphatic region of the spectrum. While specific experimental data for 3,6-Dimethoxy-2-nitroaniline is not widely published, analysis of related structures such as 2-nitroaniline (B44862) and other methoxy-substituted anilines allows for the prediction of its spectral characteristics. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for 3,6-Dimethoxy-2-nitroaniline

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

|---|---|---|---|

| H4 / H5 | ~6.5 - 7.5 | - | Aromatic protons, appearing as doublets due to coupling. |

| NH₂ | ~5.5 - 6.5 | - | Broad singlet, chemical shift can vary with solvent and concentration. |

| 3-OCH₃ | ~3.8 - 4.0 | ~55 - 60 | Protons appear as a singlet; carbon is shielded. |

| 6-OCH₃ | ~3.8 - 4.0 | ~55 - 60 | Protons appear as a singlet; carbon is shielded. |

| C1 | - | ~140 - 150 | Carbon attached to the amino group. |

| C2 | - | ~130 - 140 | Carbon attached to the nitro group. |

| C3 | - | ~150 - 160 | Carbon attached to the methoxy group, deshielded by oxygen. |

| C4 | - | ~110 - 120 | Shielded aromatic carbon. |

| C5 | - | ~115 - 125 | Shielded aromatic carbon. |

| C6 | - | ~150 - 160 | Carbon attached to the methoxy group, deshielded by oxygen. |

Two-dimensional (2D) NMR techniques are essential for confirming the connectivity and piecing together the molecular structure of 3,6-Dimethoxy-2-nitroaniline.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3,6-Dimethoxy-2-nitroaniline, a COSY spectrum would show a cross-peak connecting the signals of the H4 and H5 protons, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). An HSQC spectrum would definitively link the H4 signal to the C4 signal and the H5 signal to the C5 signal. It would also show correlations between the methoxy protons and the methoxy carbons.

The protons of the 3-OCH₃ group showing cross-peaks to the C3 carbon and potentially the C2 and C4 carbons.

The protons of the 6-OCH₃ group showing cross-peaks to the C6 carbon and potentially the C1 and C5 carbons.

The aromatic proton H4 showing correlations to C2, C3, C5, and C6.

The aromatic proton H5 showing correlations to C1, C3, C4, and C6.

Together, these 2D NMR experiments provide unambiguous evidence for the substitution pattern on the aniline (B41778) ring, confirming the positions of the methoxy, nitro, and amino groups. researchgate.net

Infrared (IR) and Raman Spectroscopy Investigations

IR and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and detailed information about its functional groups and intermolecular interactions.

The IR and Raman spectra of 3,6-Dimethoxy-2-nitroaniline are dominated by the characteristic vibrations of its functional groups: amino (-NH₂), nitro (-NO₂), and methoxy (-OCH₃), as well as the vibrations of the benzene (B151609) ring. Analysis of related compounds like 2-methoxy-4-nitroaniline (B147289) and 4-nitroaniline (B120555) provides a basis for assigning these vibrational modes. scholarsresearchlibrary.comjchps.com

Amino (-NH₂) Group: This group gives rise to symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) mode is also expected around 1600-1650 cm⁻¹. jchps.com

Nitro (-NO₂) Group: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, which appear in the regions of 1500-1580 cm⁻¹ and 1300-1360 cm⁻¹, respectively. jchps.comresearchgate.net

Methoxy (-OCH₃) Groups: The C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹. The more diagnostic C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching modes typically occur in the 1400-1600 cm⁻¹ range.

Characteristic Vibrational Frequencies for 3,6-Dimethoxy-2-nitroaniline

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Scissoring | 1600 - 1650 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500 - 1580 |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1300 - 1360 |

| Methoxy (-O-CH₃) | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

A key structural feature of 2-nitroaniline and its derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. acs.orgwikipedia.org This interaction creates a stable six-membered pseudo-ring. This intramolecular hydrogen bond is expected to be a dominant feature in 3,6-Dimethoxy-2-nitroaniline.

This hydrogen bonding has a discernible effect on the vibrational spectra. The N-H stretching frequency of the hydrogen atom involved in the bond is lowered (red-shifted) and broadened compared to a free N-H group. This phenomenon provides direct spectroscopic evidence for the interaction. The positions of the nitro group's stretching frequencies can also be influenced by this interaction. acs.orgnih.gov The presence and nature of hydrogen bonding can be further investigated by studying the spectra in different solvents, which can compete for hydrogen bond formation and cause shifts in the observed vibrational frequencies. aip.org

Mass Spectrometry Techniques in Identification and Purity Assessment

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound and for assessing its purity. For 3,6-Dimethoxy-2-nitroaniline (C₈H₁₀N₂O₄), the monoisotopic mass is 198.064 g/mol . uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of precision. The technique can readily distinguish the target compound from others with the same nominal mass but different elemental formulas. Predicted m/z values for common adducts can guide the identification. uni.lu

Predicted Mass-to-Charge Ratios (m/z) for 3,6-Dimethoxy-2-nitroaniline Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₁N₂O₄]⁺ | 199.0713 |

| [M+Na]⁺ | [C₈H₁₀N₂O₄Na]⁺ | 221.0533 |

| [M+K]⁺ | [C₈H₁₀N₂O₄K]⁺ | 237.0272 |

| [M-H]⁻ | [C₈H₉N₂O₄]⁻ | 197.0568 |

Data sourced from PubChemLite. uni.lu

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), nitric oxide (NO, 30 Da), or an oxygen atom. researchgate.net The subsequent fragmentation of the substituted aniline ring would provide further structural information.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for purity assessment. GC separates the components of a mixture before they enter the mass spectrometer, allowing for the identification and quantification of 3,6-Dimethoxy-2-nitroaniline as well as any potential impurities, isomers, or residual starting materials.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,6-Dimethoxy-2-nitroaniline |

| 2-nitroaniline |

| 4-nitroaniline |

| 2-methoxy-4-nitroaniline |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). iaph.eslongdom.org For 3,6-Dimethoxy-2-nitroaniline, with the molecular formula C₈H₁₀N₂O₄, the theoretical exact mass can be calculated with high precision. This allows for its differentiation from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

The monoisotopic mass of 3,6-Dimethoxy-2-nitroaniline is 198.06406 Da. uni.lu In HRMS analysis, the compound is typically ionized to form adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolving power of HRMS instruments enables the experimental measurement of these ions' m/z values to within a few parts per million (ppm) of their theoretical values, confirming the elemental formula. longdom.org

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 199.07134 |

| [M+Na]⁺ | 221.05328 |

| [M+K]⁺ | 237.02722 |

| [M+NH₄]⁺ | 216.09788 |

| [M-H]⁻ | 197.05678 |

Predicted m/z values for common adducts of 3,6-Dimethoxy-2-nitroaniline (C₈H₁₀N₂O₄). Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for 3,6-Dimethoxy-2-nitroaniline is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of nitroaniline, anisole, and related substituted aromatic compounds. nih.govnist.govmiamioh.edu

The fragmentation is typically initiated following ionization, for instance, by electron impact (EI) or electrospray ionization (ESI). The protonated molecule ([M+H]⁺ at m/z 199) would be selected as the precursor ion in an ESI-MS/MS experiment. Common fragmentation patterns for this class of compounds involve the loss of small, stable neutral molecules.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of a methoxy group to lose 15 Da is a common pathway for aromatic ethers, leading to a fragment ion at m/z 184. miamioh.edu

Loss of nitric oxide (NO): The nitro group can lose a neutral NO radical (30 Da), resulting in a fragment at m/z 169.

Loss of a nitro group (•NO₂): Cleavage of the C-N bond can lead to the loss of a 46 Da nitro radical, yielding an ion at m/z 153.

Sequential Losses: Further fragmentation can occur, such as the loss of carbon monoxide (CO, 28 Da) following the initial loss of a methyl radical.

| Precursor Ion (m/z) | Neutral Loss | Mass Lost (Da) | Proposed Product Ion (m/z) | Plausible Structure of Loss |

|---|---|---|---|---|

| 199 ([M+H]⁺) | Methyl Radical | 15 | 184 | •CH₃ |

| 199 ([M+H]⁺) | Nitric Oxide | 30 | 169 | NO |

| 199 ([M+H]⁺) | Nitro Group | 46 | 153 | •NO₂ |

| 184 | Carbon Monoxide | 28 | 156 | CO |

Proposed MS/MS fragmentation pathway for protonated 3,6-Dimethoxy-2-nitroaniline.

UV-Vis Spectroscopy and Electronic Transitions

Chromophore Analysis in 3,6-Dimethoxy-2-nitroaniline Systems

The UV-Visible absorption spectrum of 3,6-Dimethoxy-2-nitroaniline is governed by its electronic structure, specifically the substituted benzene ring which acts as the primary chromophore. The molecule contains strong electron-donating groups (EDG)—the amino (-NH₂) and two methoxy (-OCH₃) groups—and a powerful electron-withdrawing group (EWG)—the nitro (-NO₂) group.

This combination of EDGs and EWGs on the aromatic ring creates a "push-pull" system, which significantly extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption bands at longer wavelengths (bathochromic shift) compared to unsubstituted nitrobenzene (B124822) or aniline.

The main absorption bands observed in such systems are typically due to two types of electronic transitions:

π → π transitions:* These are high-intensity absorptions corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In push-pull systems like 3,6-dimethoxy-2-nitroaniline, the lowest energy π → π* transition has significant intramolecular charge-transfer (ICT) character, where electron density moves from the EDG-rich part of the molecule to the EWG upon excitation. This ICT band is responsible for the characteristic yellow/orange color of many nitroanilines. For comparison, 2-nitroaniline exhibits a strong absorption maximum (λₘₐₓ) around 408-409 nm. nih.govnist.gov

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. This band often appears as a shoulder on the main ICT band and can sometimes be obscured by it.

Solvatochromic Effects

Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption band changes with the polarity of the solvent. nih.gov Molecules with a significant difference in dipole moment between their ground and excited states, such as those with strong ICT character, typically exhibit pronounced solvatochromism.

For 3,6-Dimethoxy-2-nitroaniline, the ground state is already polar. Upon absorption of light and promotion to the excited state, the ICT character is enhanced, leading to a much larger dipole moment. This more polar excited state is stabilized to a greater extent by polar solvents compared to the ground state.

Consequently, 3,6-Dimethoxy-2-nitroaniline is expected to exhibit positive solvatochromism (a bathochromic or red shift). As the solvent polarity increases, the energy difference between the ground and excited states decreases, causing the absorption maximum (λₘₐₓ) to shift to longer wavelengths. nih.govlokadrusti.org For example, the λₘₐₓ would be expected to be at a shorter wavelength in a nonpolar solvent like n-hexane and at a progressively longer wavelength in more polar solvents like ethanol (B145695) or water.

| Solvent | Relative Polarity | Expected λₘₐₓ Shift |

|---|---|---|

| n-Hexane | Low | Shorter Wavelength (Blue-shifted) |

| Dichloromethane | Medium | Intermediate Wavelength |

| Ethanol | High (Protic) | Longer Wavelength (Red-shifted) |

| Water | Very High (Protic) | Longest Wavelength (Red-shifted) |

Expected trend of the intramolecular charge-transfer (ICT) band of 3,6-Dimethoxy-2-nitroaniline in solvents of varying polarity.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in a solid-state crystal lattice. While a specific crystal structure for 3,6-Dimethoxy-2-nitroaniline is not available in publicly accessible crystallographic databases, its solid-state structure can be predicted to be dominated by a network of specific intermolecular interactions based on its functional groups and studies of similar molecules like m-nitroaniline and other substituted nitroanilines. mdpi.comnih.govnih.gov The understanding of these interactions is fundamental to crystal engineering. ias.ac.in

The primary forces governing the crystal packing of 3,6-Dimethoxy-2-nitroaniline would include:

Hydrogen Bonding: The amine group (-NH₂) is an excellent hydrogen-bond donor. The oxygen atoms of the nitro group (-NO₂) are strong hydrogen-bond acceptors. Therefore, robust intermolecular N-H···O(nitro) hydrogen bonds are expected to be a dominant and primary structure-directing interaction, often forming chains or dimeric motifs. nih.gov

π–π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring facilitates attractive π–π stacking interactions with adjacent molecules. These interactions typically involve offset face-to-face or edge-to-face arrangements to optimize electrostatic complementarity.

The interplay between the strong, directional N-H···O hydrogen bonds and the weaker, more diffuse C-H···O and π–π interactions ultimately determines the final crystal packing arrangement and resulting material properties. chemrxiv.org

Polymorphism Studies of 3,6-Dimethoxy-2-nitroaniline and Its Derivatives

Extensive searches of scientific literature and crystallographic databases have revealed no specific studies focused on the polymorphism of 3,6-Dimethoxy-2-nitroaniline. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science, as different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.

While research exists on the synthesis and use of 3,6-Dimethoxy-2-nitroaniline as a chemical intermediate, its solid-state properties, and specifically its potential to form different crystalline polymorphs, have not been the subject of published research. The methodologies typically employed in polymorphism studies include:

X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure of a solid. Powder X-ray diffraction (PXRD) is often used for routine screening of different crystalline forms, while single-crystal X-ray diffraction provides a detailed three-dimensional atomic arrangement.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of a compound. DSC can detect phase transitions, including those between polymorphs, by measuring changes in heat flow, while TGA measures changes in mass as a function of temperature.

Spectroscopy: Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can differentiate between polymorphs by detecting variations in the vibrational modes of the molecules within the crystal lattice.

Although no polymorphism studies have been conducted on 3,6-Dimethoxy-2-nitroaniline itself, research on related nitroaniline derivatives has demonstrated the existence of polymorphism. For instance, studies on other substituted nitroanilines have successfully identified and characterized different polymorphic forms by utilizing the analytical techniques mentioned above. These studies often involve recrystallization of the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different crystal structures.

The absence of polymorphism studies for 3,6-Dimethoxy-2-nitroaniline indicates a gap in the current scientific literature. Future research in this area would be valuable for a comprehensive understanding of the solid-state chemistry of this compound and could be of interest for its potential applications. Such studies would likely involve a systematic screening for polymorphs and their subsequent characterization using a combination of crystallographic, thermal, and spectroscopic methods.

Computational and Theoretical Studies of 3,6 Dimethoxy 2 Nitroaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For 3,6-Dimethoxy-2-nitroaniline, these calculations can elucidate the interplay of its functional groups—the electron-donating methoxy (B1213986) and amino groups, and the electron-withdrawing nitro group—on the aromatic ring.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 3,6-Dimethoxy-2-nitroaniline, geometry optimization is typically performed using hybrid functionals like B3LYP in conjunction with a basis set such as 6-311G(d,p). scholarsresearchlibrary.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimized geometry of related nitroaniline derivatives reveals important structural features, such as the potential for intramolecular hydrogen bonding between the amino and nitro groups, which can influence the planarity of the molecule and the conjugation of the π-electron system. nih.gov In 3,6-Dimethoxy-2-nitroaniline, the steric and electronic effects of the two methoxy groups would also significantly impact the final geometry.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Nitroaniline Derivative (e.g., 4-Methoxy-2-nitroaniline) Calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amino) | 1.375 | C-C-N (amino) | 121.5 |

| C-N (nitro) | 1.460 | C-C-N (nitro) | 118.9 |

| N-O (nitro) | 1.230 | O-N-O (nitro) | 123.7 |

| C-O (methoxy) | 1.360 | C-O-C (methoxy) | 117.8 |

Note: This data is illustrative and based on closely related compounds. Specific values for 3,6-Dimethoxy-2-nitroaniline would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.net

For 3,6-Dimethoxy-2-nitroaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the electron-donating amino and methoxy groups. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aromatic ring. The presence of multiple electron-donating groups is expected to raise the HOMO energy, while the nitro group lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which suggests a higher propensity for charge transfer within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Nitroaniline Derivative (e.g., 4-Methoxy-2-nitroaniline)

| Orbital | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.83 |

Note: This data is for a related compound and serves as an example. The actual values for 3,6-Dimethoxy-2-nitroaniline would differ.

The Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution in a molecule. libretexts.org It is generated by calculating the electrostatic potential at the molecule's surface. wolfram.com Different colors are used to denote regions of varying potential, with red typically indicating electron-rich, negative potential areas (prone to electrophilic attack) and blue representing electron-poor, positive potential regions (susceptible to nucleophilic attack). researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict and help interpret various spectroscopic data, providing a powerful link between the calculated electronic structure and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions.

The predicted chemical shifts for 3,6-Dimethoxy-2-nitroaniline would be influenced by the electronic environment of each nucleus. For instance, the protons of the methoxy groups would have characteristic shifts, as would the aromatic protons, which would be affected by the electron-donating and withdrawing substituents. The predicted shifts are typically correlated with experimental data to confirm the molecular structure.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Dimethoxy Nitrobenzene (B124822) Derivative

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | 6.5 - 7.8 | 110 - 150 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| C-NH₂ | - | 140 - 155 |

| C-NO₂ | - | 135 - 150 |

Note: These are approximate ranges based on similar structures. Actual values require specific calculations for 3,6-Dimethoxy-2-nitroaniline.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies corresponding to different molecular motions. researchgate.net

For 3,6-Dimethoxy-2-nitroaniline, the calculated vibrational spectrum would show characteristic frequencies for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the NO₂ group, the C-O stretching of the methoxy groups, and various vibrations of the aromatic ring. scholarsresearchlibrary.com

It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and limitations in the computational method, thereby improving the agreement with experimental data. nih.gov

Table 4: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for a Related Methoxy Nitroaniline

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3550 | 3408 |

| NH₂ Symmetric Stretch | 3440 | 3302 |

| NO₂ Asymmetric Stretch | 1580 | 1517 |

| NO₂ Symmetric Stretch | 1350 | 1296 |

| C-O-C Asymmetric Stretch | 1250 | 1200 |

| C-O-C Symmetric Stretch | 1040 | 998 |

Note: Data is illustrative and based on analogous compounds. A scaling factor of ~0.96 is often applied for B3LYP calculations.

UV-Vis Spectral Simulations

The simulation of ultraviolet-visible (UV-Vis) spectra is a common application of computational chemistry, typically employing Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

For a molecule like 3,6-Dimethoxy-2-nitroaniline, a TD-DFT calculation would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The analysis would also identify the molecular orbitals involved in the primary electronic transitions, such as π-π* or n-π* transitions. For instance, in related nitroaniline compounds, the main absorption bands are often attributed to intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. jchps.com A simulated spectrum for 3,6-Dimethoxy-2-nitroaniline would likely show shifts in these absorption bands due to the electronic effects of the two methoxy groups on the benzene (B151609) ring.

Table 1: Hypothetical Data Table for Simulated UV-Vis Absorption of 3,6-Dimethoxy-2-nitroaniline (Note: This table is illustrative and not based on published data for the specific compound.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO (π-π) |

| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 250 | 0.20 | HOMO → LUMO+1 (π-π*) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For 3,6-Dimethoxy-2-nitroaniline, this could involve studying its synthesis, degradation, or participation in further chemical transformations.

To understand the kinetics of a reaction, chemists locate and characterize the transition state (TS)—the highest energy point along the reaction pathway. Using methods like DFT, researchers can optimize the geometry of the TS and calculate its energy. A key verification is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for determining the reaction rate. For reactions involving aromatic nitro compounds, such as reduction of the nitro group, computational studies can characterize the transition states for each step of the proposed mechanism. manchester.ac.uk

Reaction coordinate mapping, often visualized as a potential energy surface, plots the energy of a molecular system as a function of the geometry changes that occur during a reaction. By mapping this pathway, from reactants through the transition state to products, chemists can gain a detailed understanding of the reaction mechanism. arxiv.orgarxiv.org This can reveal the presence of intermediates, which are stable species existing in valleys along the reaction coordinate, and confirm the lowest energy path for the reaction to proceed.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can reveal information about the conformational flexibility and the influence of the environment on a molecule's behavior.